molecular formula C17H13FN2O2 B7637406 N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide

N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No.: B7637406
M. Wt: 296.29 g/mol
InChI Key: XTPYGKLKYHKPNB-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group attached to an isoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzylamine and isoquinoline-3-carboxylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2-fluorobenzylamine and the carboxylic acid group of isoquinoline-3-carboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reagent addition.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
  • N-[(2-bromophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
  • N-[(2-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide

Uniqueness

N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-8-4-2-6-12(14)10-19-17(22)15-9-11-5-1-3-7-13(11)16(21)20-15/h1-9H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPYGKLKYHKPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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